1-(p-Tolyl)hexan-1-one

Description

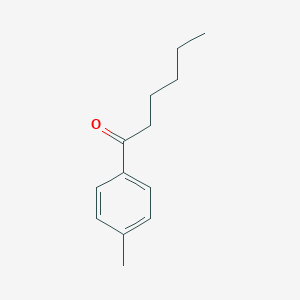

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-3-4-5-6-13(14)12-9-7-11(2)8-10-12/h7-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRXDZGVASXMGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(p-Tolyl)hexan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(p-tolyl)hexan-1-one, a substituted aromatic ketone. It details the compound's chemical and physical properties, provides a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and explores its potential applications in drug development based on the known biological activities of related aryl ketone scaffolds. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and medicinal chemistry.

Introduction

This compound, an aromatic ketone, possesses a chemical structure that is a common motif in a variety of organic compounds. The presence of the tolyl group and the hexanoyl chain makes it a subject of interest for potential modifications and applications in various fields, particularly in medicinal chemistry and material science. The aryl ketone functional group is a well-established pharmacophore, and its derivatives have been explored for a wide range of biological activities. This guide aims to consolidate the available technical information on this compound, providing a foundation for future research and development.

Chemical and Physical Properties

This compound, also known as 4'-methylhexanophenone, is a crystalline solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1669-33-6 | [1][2] |

| Molecular Formula | C₁₃H₁₈O | [1] |

| Molecular Weight | 190.28 g/mol | [1] |

| Melting Point | 39.5-40.5 °C | |

| Boiling Point | 130-135 °C at 4 Torr | |

| Density | 0.936 ± 0.06 g/cm³ (predicted) | |

| Appearance | Solid | |

| Solubility | Soluble in organic solvents such as methanol. |

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of toluene with hexanoyl chloride.[3][4] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The methyl group of toluene is an ortho-, para-director, and due to steric hindrance, the para-substituted product, this compound, is the major isomer formed.[3]

Reaction Scheme

Caption: General reaction scheme for the Friedel-Crafts acylation of toluene.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Friedel-Crafts acylation reactions.[5][6]

Materials:

-

Toluene (1.0 equivalent)

-

Hexanoyl chloride (1.0 equivalent)

-

Anhydrous aluminum chloride (AlCl₃) (1.05 equivalents)

-

Dry dichloromethane (CH₂Cl₂)

-

1N Hydrochloric acid (HCl)

-

5% aqueous Sodium hydroxide (NaOH)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Crushed ice

Equipment:

-

Round-bottom flask with a magnetic stirrer and an addition funnel

-

Ice-acetone bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, add toluene (1.0 eq) and dry dichloromethane.

-

Cooling: Cool the solution to 0-5 °C in an ice-water or ice-acetone bath.

-

Catalyst Addition: To the cooled and stirred solution, add anhydrous aluminum chloride (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Addition of Acylating Agent: Slowly add a solution of hexanoyl chloride (1.0 eq) in dry dichloromethane from the addition funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and 1N hydrochloric acid. Stir until all the solids have dissolved.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.[5]

-

Washing: Combine the organic fractions and wash sequentially with 1N hydrochloric acid, 5% aqueous sodium hydroxide, and brine.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[5]

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like methanol to yield pure this compound.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Applications in Drug Development

Aryl ketones are a significant class of compounds in medicinal chemistry, serving as building blocks for a wide array of therapeutic agents. While specific biological activity for this compound is not extensively documented in publicly available literature, the structural motif is present in molecules with known pharmacological properties.

A study on imidazolidine-2,4-dione derivatives has shown that compounds incorporating a (3-oxo-3-(p-tolyl)prop-1-en-1-yl) moiety exhibit antibacterial activity. Specifically, (E)-1-(3-oxo-3-(p-tolyl)prop-1-en-1-yl)-5,5-diphenylimidazolidine-2,4-dione and its derivatives demonstrated notable in-vitro antibacterial effects against both Gram-positive (e.g., S. aureus) and Gram-negative (P. aeruginosa) bacteria. This suggests that the p-tolyl ketone fragment could be a valuable component in the design of novel antimicrobial agents.

The general structure of aryl ketones allows for diverse chemical modifications to optimize properties such as potency, selectivity, and pharmacokinetic profiles. The tolyl group and the hexanoyl chain of this compound offer sites for further functionalization to explore a range of biological targets.

Potential Signaling Pathways

Currently, there is no direct evidence linking this compound to specific signaling pathways. However, based on the activities of other aryl ketone-containing compounds, potential areas of investigation could include pathways related to bacterial cell wall synthesis or other essential bacterial processes, given the observed antimicrobial activity of a derivative. Further research, such as high-throughput screening and mechanism-of-action studies, would be necessary to elucidate any specific molecular targets and signaling pathways modulated by this compound or its analogs.

Conclusion

This compound is a readily synthesizable aromatic ketone with potential for further exploration in the field of drug discovery. This guide provides the essential technical information, including its properties and a detailed synthesis protocol, to facilitate further research. The preliminary antibacterial activity observed in a derivative containing the p-tolyl ketone moiety warrants more in-depth investigation into the biological profile of this compound and its analogues as potential therapeutic agents. Future studies should focus on the synthesis of a library of derivatives and their systematic evaluation against a panel of biological targets to uncover their full therapeutic potential.

References

An In-depth Technical Guide to 1-(p-Tolyl)hexan-1-one

This technical guide provides a comprehensive overview of the molecular structure, properties, and a representative synthetic protocol for 1-(p-Tolyl)hexan-1-one, tailored for researchers, scientists, and professionals in drug development.

Molecular Properties and Data

This compound is an aromatic ketone. Below is a summary of its key quantitative data.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₈O | [1][2][3] |

| Molecular Weight | 190.28 g/mol | [1][2] |

| CAS Number | 1669-33-6 | [1][2][3] |

| Melting Point | 39.5-40.5 °C | [2] |

| Boiling Point | 130-135 °C (at 4 Torr) | [2] |

| Density (Predicted) | 0.936 ± 0.06 g/cm³ | [2] |

| Synonyms | 1-p-tolylhexan-1-one, pentyl 4-methylphenyl ketone, 1-(4-methylphenyl)hexan-1-one, 1-(4-Methylphenyl)-1-hexanone | [1][2] |

Molecular Structure

The structure of this compound consists of a hexan-1-one moiety attached to a p-tolyl group. The p-tolyl group is a benzene ring substituted with a methyl group, with the hexan-1-one attached at the para position (position 4) relative to the methyl group.

Experimental Protocols

A common method for the synthesis of aryl ketones such as this compound is the Friedel-Crafts acylation.[4][5][6] The following is a representative protocol for the acylation of toluene, which can be adapted for the synthesis of the target molecule using hexanoyl chloride as the acylating agent.

Objective: To synthesize this compound via Friedel-Crafts acylation of toluene with hexanoyl chloride.

Materials:

-

Toluene

-

Hexanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) or another suitable inert solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend anhydrous aluminum chloride (a slight molar excess relative to the acylating agent) in a dry, inert solvent like dichloromethane.[5]

-

Cool the suspension in an ice bath to 0°C.

-

-

Addition of Reactants:

-

In a separate flask, prepare a solution of toluene (the substrate) and hexanoyl chloride (the acylating agent) in the same dry, inert solvent.

-

Slowly add the toluene and hexanoyl chloride solution to the stirred suspension of aluminum chloride via an addition funnel over a period of 10-15 minutes, maintaining the temperature at 0°C.[5]

-

-

Reaction:

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

-

-

Workup:

-

Upon completion, quench the reaction by carefully and slowly pouring the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[3]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[2]

-

References

Spectral Data Analysis of 1-(p-Tolyl)hexan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the aromatic ketone, 1-(p-tolyl)hexan-1-one. Due to the limited availability of direct experimental spectra in public databases, this document presents a detailed analysis based on established spectroscopic principles and data from analogous compounds. This guide is intended to assist researchers in identifying and characterizing this molecule.

Chemical Structure and Properties

This compound is a chemical compound with the molecular formula C₁₃H₁₈O and a molecular weight of 190.29 g/mol .[1][2] Its chemical structure consists of a hexanoyl group attached to a toluene ring at the para position. The CAS number for this compound is 1669-33-6.[1]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar compounds, including 1-(p-tolyl)ethanone and other aryl ketones.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.85 | Doublet | 2H | Aromatic Protons (ortho to C=O) |

| ~7.25 | Doublet | 2H | Aromatic Protons (meta to C=O) |

| ~2.95 | Triplet | 2H | -CH₂- (adjacent to C=O) |

| ~2.40 | Singlet | 3H | Ar-CH₃ |

| ~1.70 | Quintet | 2H | -CH₂- |

| ~1.35 | Sextet | 2H | -CH₂- |

| ~0.90 | Triplet | 3H | -CH₃ (terminal) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~200 | C=O (Ketone) |

| ~143 | Aromatic C (para to C=O, attached to CH₃) |

| ~135 | Aromatic C (ipso to C=O) |

| ~129 | Aromatic CH (meta to C=O) |

| ~128 | Aromatic CH (ortho to C=O) |

| ~38 | -CH₂- (adjacent to C=O) |

| ~31 | -CH₂- |

| ~24 | -CH₂- |

| ~22 | Ar-CH₃ |

| ~14 | -CH₃ (terminal) |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H Stretch |

| ~2955-2850 | Strong | Aliphatic C-H Stretch |

| ~1685 | Strong | C=O Stretch (Aryl Ketone) |

| ~1605 | Medium | C=C Aromatic Ring Stretch |

| ~1410 | Medium | CH₂ Bending |

| ~815 | Strong | p-Disubstituted Benzene C-H Bend |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 190 | Moderate | [M]⁺ (Molecular Ion) |

| 119 | High | [CH₃C₆H₄CO]⁺ (p-Toluoyl cation) |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two potassium bromide (KBr) plates to form a thin film. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the instrument, and the resulting fragmentation pattern would be analyzed.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Predicted ¹H NMR Spectral Correlation Diagram

Caption: Predicted ¹H NMR chemical shift correlations.

Mass Spectrometry Fragmentation Pathway

Caption: Predicted major fragmentation pathway in Mass Spectrometry.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(p-Tolyl)hexan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-(p-Tolyl)hexan-1-one, an aromatic ketone with applications as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and fragrance compounds. This document outlines its key identifiers, physicochemical characteristics, synthesis, and reactivity, supported by experimental data and methodologies.

Core Compound Properties

This compound, also known as pentyl 4-methylphenyl ketone, is a solid organic compound. A summary of its fundamental properties is presented below.

| Property | Value | Reference |

| CAS Number | 1669-33-6 | [1][2] |

| Molecular Formula | C₁₃H₁₈O | [1][2] |

| Molecular Weight | 190.28 g/mol | [1][3] |

| Melting Point | 39.5-40.5 °C | |

| Boiling Point | 130-135 °C at 4 Torr | |

| Density (Predicted) | 0.936 ± 0.06 g/cm³ | |

| MDL Number | MFCD01095840 | [1][3] |

Synthesis of this compound

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of toluene with hexanoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[4][5][6]

Experimental Protocol: Friedel-Crafts Acylation

The following is a general procedure for the Friedel-Crafts acylation of toluene, which can be adapted for the synthesis of this compound.

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Toluene

-

Hexanoyl chloride

-

Methylene chloride (or another suitable solvent)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend anhydrous aluminum chloride in methylene chloride and cool the mixture in an ice bath to 0°C.[7]

-

Slowly add a solution of hexanoyl chloride in methylene chloride to the cooled suspension over a period of 10 minutes. The solution should become homogeneous and turn bright yellow.[7]

-

To the activated electrophile, add a solution of toluene in methylene chloride via an addition funnel.[7]

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and concentrated HCl.[7]

-

Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.[8]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[9]

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation.[9]

Synthesis Workflow

Caption: Friedel-Crafts Acylation Workflow for this compound.

Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data is based on predicted values and analysis of similar structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-tolyl group and the aliphatic protons of the hexanoyl chain.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to C=O) | 7.8 - 7.9 | d | 2H |

| Aromatic (meta to C=O) | 7.2 - 7.3 | d | 2H |

| -CH₂- (α to C=O) | 2.8 - 3.0 | t | 2H |

| -CH₂- (β to C=O) | 1.6 - 1.8 | quint | 2H |

| -CH₂- (γ, δ to C=O) | 1.2 - 1.5 | m | 4H |

| Aromatic -CH₃ | 2.4 | s | 3H |

| Terminal -CH₃ | 0.8 - 1.0 | t | 3H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals corresponding to the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 199 - 201 |

| Aromatic (quaternary, attached to C=O) | 134 - 136 |

| Aromatic (quaternary, attached to CH₃) | 143 - 145 |

| Aromatic (CH, ortho to C=O) | 128 - 130 |

| Aromatic (CH, meta to C=O) | 129 - 131 |

| -CH₂- (α to C=O) | 38 - 40 |

| -CH₂- (β to C=O) | 24 - 26 |

| -CH₂- (γ to C=O) | 31 - 33 |

| -CH₂- (δ to C=O) | 22 - 24 |

| Aromatic -CH₃ | 21 - 22 |

| Terminal -CH₃ | 13 - 15 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band for the carbonyl group and bands corresponding to the aromatic ring and aliphatic C-H bonds.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | 1680 - 1700 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Aromatic C-H Bend (p-disubstituted) | 850 - 800 | Strong |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 190. Key fragmentation patterns would likely involve cleavage at the acyl group.

| m/z | Fragment |

| 190 | [M]⁺ |

| 119 | [CH₃C₆H₄CO]⁺ (p-toluoyl cation) |

| 91 | [C₇H₇]⁺ (tropylium cation) |

| 71 | [C₅H₁₁]⁺ (pentyl cation) |

Chemical Reactivity and Applications

This compound serves as a versatile building block in organic synthesis.[10] Its reactivity is primarily centered around the ketone functional group and the aromatic ring.

Reactions involving the ketone group:

-

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Oxidation: While ketones are generally resistant to oxidation, they can undergo Baeyer-Villiger oxidation to form an ester.

-

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents and organolithium compounds, to form tertiary alcohols.

-

Wittig Reaction: Reaction with a phosphonium ylide can convert the carbonyl group into an alkene.

Reactions involving the aromatic ring:

-

Electrophilic Aromatic Substitution: The p-tolyl group can undergo further electrophilic substitution, with the existing alkyl and acyl groups influencing the position of the incoming substituent.

-

Benzylic Position Reactions: The methyl group on the aromatic ring can undergo reactions at the benzylic position, such as free-radical halogenation.

Application in Synthesis

This compound is utilized as an intermediate in the synthesis of more complex molecules, including potential anti-inflammatory agents and enzyme activators.[3] It is also a precursor for the creation of fragrance compounds, contributing to woody and floral scents.[3]

Logical Relationship in Synthetic Application

Caption: Synthetic utility of this compound.

Safety Information

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment. For more detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

- 1. keyorganics.net [keyorganics.net]

- 2. This compound | C13H18O | CID 3574919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. 傅-克酰基化反应 [sigmaaldrich.com]

- 7. scribd.com [scribd.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Building blocks pour la synthèse organique | Minakem [minakem.com]

Synthesis of 1-(p-Tolyl)hexan-1-one via Friedel-Crafts Acylation: A Technical Guide

Introduction

The Friedel-Crafts acylation is a fundamental and powerful reaction in organic chemistry for the synthesis of aryl ketones, which are pivotal intermediates in the development of pharmaceuticals, fine chemicals, and agrochemicals.[1][2] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring, typically using an acyl chloride or anhydride with a strong Lewis acid catalyst.[3]

This guide provides an in-depth technical overview of the synthesis of 1-(p-tolyl)hexan-1-one through the Friedel-Crafts acylation of toluene with hexanoyl chloride, utilizing aluminum chloride (AlCl₃) as the catalyst. A key advantage of this method over Friedel-Crafts alkylation is that the acyl group deactivates the aromatic ring product, preventing further substitution reactions and ensuring monoacylation.[1][4] Furthermore, the acylium ion intermediate is resonance-stabilized and not susceptible to the rearrangements that can complicate alkylation reactions.[1][5]

Reaction Mechanism

The Friedel-Crafts acylation of toluene proceeds through a well-established multi-step mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), reacts with hexanoyl chloride to form a highly electrophilic acylium ion. This ion is stabilized by resonance.[5][6]

-

Electrophilic Attack: The electron-rich toluene ring acts as a nucleophile, attacking the electrophilic acylium ion. The methyl group on toluene is an ortho-, para-directing activator. However, due to the steric bulk of the acylium ion-catalyst complex, the attack predominantly occurs at the less hindered para position.[4][7]

-

Formation of Sigma Complex: The electrophilic attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Regeneration: A weak base (like AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring the ring's aromaticity. This step regenerates the AlCl₃ catalyst and produces hydrogen chloride (HCl) as a byproduct.[6]

Caption: Figure 1: Reaction Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

This protocol details the synthesis of this compound. Safety Note: Anhydrous aluminum chloride is corrosive and reacts violently with water. Hexanoyl chloride is also corrosive and moisture-sensitive. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). All glassware must be thoroughly oven-dried.[8]

Materials and Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with a calcium chloride drying tube

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

Reagents:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Toluene

-

Hexanoyl Chloride

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Apparatus Setup: Assemble a dry three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser fitted with a drying tube to protect the reaction from atmospheric moisture.[4]

-

Reagent Preparation: In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM. Cool the flask to 0-5 °C using an ice-water bath.

-

Addition of Acylating Agent: Dissolve hexanoyl chloride (1.0 equivalent) in a small amount of anhydrous DCM and place it in the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 5 °C.

-

Addition of Aromatic Substrate: After the complete addition of hexanoyl chloride, add a solution of toluene (1.05 equivalents) in anhydrous DCM to the dropping funnel. Add the toluene solution dropwise to the reaction mixture over 30 minutes. The reaction is exothermic and the rate of addition should be controlled to maintain the temperature.[4]

-

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[9] This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.[4]

-

Washing: Combine the organic layers and wash sequentially with water, 5% NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.[8]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (DCM) using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Data Presentation

The following table summarizes typical quantitative data for the Friedel-Crafts acylation of toluene. Yields and reaction times can vary based on the scale and specific conditions.

| Parameter | Value | Reference/Note |

| Reactants | ||

| Toluene | 1.05 eq | Slight excess to ensure full consumption of the acylating agent. |

| Hexanoyl Chloride | 1.0 eq | Limiting reagent. |

| Aluminum Chloride (AlCl₃) | 1.1 - 1.2 eq | Stoichiometric amount needed as it complexes with the product ketone.[4] |

| Solvent | ||

| Dichloromethane (DCM) | 5-10 mL per mmol of limiting reagent | Anhydrous grade is critical. |

| Reaction Conditions | ||

| Initial Temperature | 0 - 5 °C | To control the initial exothermic reaction.[4] |

| Reaction Temperature | Room Temperature | After initial addition. |

| Reaction Time | 2 - 4 hours | Monitored by TLC. |

| Product | ||

| Expected Product | This compound | Para-isomer is the major product.[7] |

| Typical Yield | 75 - 90% | Varies with purification method. |

Experimental Workflow Visualization

The logical flow of the experimental procedure, from initial setup to final product isolation, is outlined below.

Caption: Figure 2: Experimental Workflow for Synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. websites.umich.edu [websites.umich.edu]

An In-depth Technical Guide to 1-(p-Tolyl)hexan-1-one and its Analogs: Synthesis, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(p-Tolyl)hexan-1-one, including its chemical identity and synonyms. Due to the limited publicly available biological data on this specific molecule, this guide extends its scope to include a detailed analysis of a closely related and well-studied analog, 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, also known as pyrovalerone. The information on this analog serves as a valuable proxy for understanding the potential biological activities and mechanisms of action for compounds within this chemical class.

Chemical Identification

IUPAC Name: this compound[1]

Synonyms:

-

1-(4-methylphenyl)hexan-1-one

-

Pentyl 4-methylphenyl ketone

-

1-Hexanone, 1-(4-methylphenyl)-

Molecular Formula: C₁₃H₁₈O[1]

Synthesis Protocol

Representative Experimental Protocol: Synthesis of an Analogous Aryl Pentanone [2]

Objective: To synthesize an aryl pentanone via the partial alkylation of the corresponding benzoyl chloride.

Materials:

-

3-Methylbenzoyl chloride (or p-Tolylbenzoyl chloride for the target compound)

-

Morpholine

-

Diisobutylaluminium hydride (DIBALH) (1.0 M in hexane)

-

n-Butyllithium (n-BuLi) (1.6 M in hexane)

-

Tetrahydrofuran (THF), anhydrous

-

Hexane, anhydrous

-

1 N Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

A dry, argon-flushed flask equipped with a magnetic stirring bar and a septum is charged with morpholine (1.25 mmol) and 10 mL of anhydrous THF.

-

The solution is cooled to 0 °C in an ice bath.

-

DIBALH (1.2 mL, 1.2 mmol) is added dropwise, and the mixture is stirred for 3 hours at 0 °C.

-

The appropriate benzoyl chloride (1.0 mmol) is added slowly to the reaction mixture, and it is stirred for an additional 10 minutes.

-

n-BuLi (1.25 mL, 2.0 mmol) is then added, and the mixture is stirred for another 10 minutes.

-

The reaction is quenched by the addition of 10 mL of 1 N HCl.

-

The aqueous layer is extracted with diethyl ether (2 x 10 mL).

-

The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel to yield the desired product.

Biological Activity of a Close Analog: 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone)

Research into analogs of this compound has identified a promising class of monoamine uptake inhibitors. Specifically, 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) and its derivatives have been shown to be potent inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with significantly less activity at the serotonin transporter (SERT).[3] This selective inhibition of dopamine and norepinephrine reuptake is a key area of interest in the development of treatments for conditions such as cocaine abuse.[3]

The lead compound, racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, was resolved into its enantiomers, with the S isomer demonstrating greater biological activity.[3]

The following table summarizes the in vitro biological activity of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one and its analogs. The data represents the ligand affinities (Ki) for inhibiting radioligand binding to the transporters and the functional inhibition of monoamine uptake (IC₅₀).

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DA Uptake IC₅₀ (nM) | NE Uptake IC₅₀ (nM) | 5-HT Uptake IC₅₀ (nM) |

| 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (4a) | 16.4 ± 1.5 | 40.7 ± 3.2 | 2,130 ± 150 | 18.5 ± 1.2 | 25.6 ± 2.1 | 1,840 ± 120 |

| (S)-4a | 8.2 ± 0.7 | 22.1 ± 1.8 | 1,560 ± 110 | 9.7 ± 0.8 | 14.3 ± 1.1 | 1,270 ± 95 |

| (R)-4a | 28.6 ± 2.4 | 65.4 ± 5.1 | 3,450 ± 260 | 32.1 ± 2.5 | 41.8 ± 3.3 | 2,980 ± 210 |

Data extracted from Rothman et al., J. Med. Chem. 2008, 51, 13, 3878–3886. The original publication should be consulted for full details.

Protocol: Radioligand Binding Assays [3]

Objective: To determine the affinity of test compounds for the dopamine, norepinephrine, and serotonin transporters.

Methodology:

-

Tissue Preparation: Rat brain tissue (striatum for DAT, hippocampus for NET, and cortex for SERT) is homogenized in a buffer solution.

-

Radioligand: [¹²⁵I]RTI-55 is used as the radioligand for all three transporters.

-

Assay: The homogenates are incubated with the radioligand and various concentrations of the test compound.

-

Separation: Bound and free radioligand are separated by filtration.

-

Detection: The amount of bound radioactivity is quantified using a gamma counter.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC₅₀ values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Protocol: Monoamine Uptake Inhibition Assays [3]

Objective: To measure the functional inhibition of dopamine, norepinephrine, and serotonin uptake by the test compounds.

Methodology:

-

Synaptosome Preparation: Synaptosomes are prepared from the corresponding rat brain regions as mentioned above.

-

Radiolabeled Neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin are used.

-

Assay: Synaptosomes are incubated with the radiolabeled neurotransmitter and different concentrations of the test compound.

-

Termination: Uptake is terminated by rapid filtration and washing.

-

Detection: The amount of radioactivity taken up by the synaptosomes is measured by liquid scintillation counting.

-

Data Analysis: The IC₅₀ values are determined from the concentration-response curves.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one and its analogs is the inhibition of monoamine transporters. This action increases the concentration of dopamine and norepinephrine in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling.

Caption: Inhibition of the dopamine transporter (DAT) by a this compound analog.

Caption: General workflow for the synthesis and evaluation of novel monoamine reuptake inhibitors.

References

- 1. This compound | C13H18O | CID 3574919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-M-TOLYL-PENTAN-1-ONE synthesis - chemicalbook [chemicalbook.com]

- 3. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 1-(p-Tolyl)hexan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility and stability of the aromatic ketone 1-(p-Tolyl)hexan-1-one. While specific experimental data for this compound is not extensively available in public literature, this document outlines detailed experimental protocols for determining its solubility in various solvents and its stability under different environmental conditions, drawing upon established methodologies for similar aromatic ketones and pharmaceutical compounds. The guide includes structured data tables with representative values for analogous compounds, detailed experimental workflows, and logical diagrams to facilitate a thorough understanding and practical application of these principles in a research and development setting.

Introduction

This compound is an aromatic ketone with a chemical structure that suggests moderate lipophilicity. Understanding its solubility and stability is crucial for a wide range of applications, including its potential use as an intermediate in organic synthesis, its formulation in various products, and its behavior as a potential pharmaceutical agent. This guide details the necessary experimental procedures to characterize these critical physicochemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and the closely related, more studied compound 1-(p-Tolyl)ethanone are presented below. These properties are essential for predicting the compound's behavior in various systems.

| Property | This compound (Predicted/Estimated) | 1-(p-Tolyl)ethanone (Experimental) | Reference |

| Molecular Formula | C₁₃H₁₈O | C₉H₁₀O | |

| Molecular Weight | 190.29 g/mol | 134.18 g/mol | [1] |

| Appearance | Likely a liquid or low-melting solid | Clear colorless to pale yellow liquid | |

| Boiling Point | Not available | 226 °C | |

| Melting Point | Not available | 22-24 °C | |

| Water Solubility | Predicted to be low | 0.37 g/L (15 °C) | |

| LogP (Octanol-Water Partition Coefficient) | Predicted to be higher than 1-(p-Tolyl)ethanone | 2.1 | [2] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical factor in its formulation and delivery. The following section outlines the protocol for determining the solubility of this compound in various solvents.

Experimental Protocol for Solubility Determination

This protocol describes a standard method for determining the equilibrium solubility of a compound in various solvents at a controlled temperature.

Objective: To determine the solubility of this compound in a range of pharmaceutically and industrially relevant solvents.

Materials:

-

This compound

-

Solvents: Purified Water, Ethanol, Methanol, Acetonitrile, Propylene Glycol, Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO), Toluene, Hexane

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent.

-

Ensure that there is undissolved solid or liquid phase of the compound at the bottom of each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant from each vial using a syringe.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered samples with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Analyze the samples using a validated HPLC method to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or mol/L for each solvent.

-

Representative Solubility Data

The following table presents representative solubility data for aromatic ketones in various solvents. The actual solubility of this compound should be determined experimentally.

| Solvent | Expected Solubility of this compound | Rationale |

| Water | Very slightly soluble to practically insoluble | The long hexanoyl chain significantly increases lipophilicity compared to shorter-chain analogs. |

| Ethanol | Freely soluble | The aromatic and carbonyl groups can interact with the polar hydroxyl group of ethanol, while the alkyl chain is compatible with the ethyl group. |

| Methanol | Soluble | Similar to ethanol, good solvation is expected. |

| Acetonitrile | Soluble | A polar aprotic solvent that can effectively solvate the ketone. |

| Propylene Glycol | Soluble | A common co-solvent in pharmaceutical formulations, expected to solubilize the compound. |

| PEG 400 | Soluble | Another common co-solvent with good solubilizing capacity for moderately lipophilic compounds. |

| DMSO | Freely soluble | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Toluene | Freely soluble | The aromatic ring of toluene will have favorable interactions with the p-tolyl group of the compound. |

| Hexane | Soluble | The hexanoyl chain will have good compatibility with the non-polar hexane. |

Stability Profile

Stability testing is essential to ensure that a chemical compound maintains its quality, safety, and efficacy over time. This section outlines protocols for assessing the stability of this compound under various stress conditions.

Forced Degradation (Stress Testing) Protocols

Forced degradation studies are conducted to identify potential degradation products and pathways.[3]

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.

Procedure:

-

Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), neutral (purified water), and basic (e.g., 0.1 N NaOH) media.

-

Store the solutions at an elevated temperature (e.g., 60 °C) for a specified period (e.g., up to 7 days).

-

At predetermined time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products. Most ketones are generally stable to hydrolysis under neutral conditions but can undergo reactions in acidic or basic media.

Objective: To assess the susceptibility of this compound to oxidation.

Procedure:

-

Prepare a solution of the compound in a suitable solvent.

-

Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Store the solution at room temperature for a defined period.

-

Analyze samples at various time points by HPLC to monitor for degradation.

Objective: To determine the effect of light exposure on the stability of this compound.[4][5]

Procedure:

-

Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[4]

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

-

After a specified duration of exposure, analyze both the exposed and control samples by HPLC.

Objective: To evaluate the stability of this compound at elevated temperatures.

Procedure:

-

Solid State: Place a solid sample of the compound in a stability chamber at an elevated temperature (e.g., 60 °C or 80 °C).

-

Solution State: Prepare a solution of the compound in a suitable solvent and store it at an elevated temperature.

-

Analyze samples at various time points by HPLC.

-

Thermogravimetric Analysis (TGA): TGA can be used to determine the decomposition temperature of the compound by measuring its mass change as a function of temperature.[6][7]

Long-Term Stability Study Protocol

Objective: To establish the shelf-life of this compound under recommended storage conditions.

Procedure:

-

Store samples of the compound in its intended container closure system at long-term storage conditions (e.g., 25 °C / 60% RH) and accelerated conditions (e.g., 40 °C / 75% RH).[8]

-

Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).[8]

-

The testing should include appearance, assay of the active substance, and quantification of any degradation products.

Analytical Methodology

A validated stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

HPLC Method for Quantification

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Determined by the UV spectrum of this compound (likely around 254 nm).

-

Injection Volume: 10 µL.

Method Validation: The HPLC method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Logical Flow for Stability Assessment

Caption: Logical workflow for the stability assessment of a chemical compound.

Conclusion

This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of this compound. By following the detailed experimental protocols and utilizing appropriate analytical techniques, researchers and drug development professionals can generate the necessary data to support formulation development, regulatory submissions, and ensure the quality and safety of products containing this compound. While specific data for this compound is sparse, the methodologies outlined are robust and widely applicable to aromatic ketones.

References

- 1. 122-00-9 | MFCD00008751 | 1-(p-Tolyl)ethanone [aaronchem.com]

- 2. p-METHYLACETOPHENONE | C9H10O | CID 8500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ema.europa.eu [ema.europa.eu]

- 5. q1scientific.com [q1scientific.com]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. Thermogravimetric Analysis (TGA): Significance and symbolism [wisdomlib.org]

- 8. japsonline.com [japsonline.com]

Potential Research Applications of 1-(p-Tolyl)hexan-1-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(p-Tolyl)hexan-1-one, an aryl ketone, presents a versatile scaffold for chemical synthesis and drug discovery. This technical guide explores its potential research applications, focusing on its synthesis, chemical properties, and prospective biological activities. While experimental data on the specific biological effects of this compound are limited in publicly available literature, this document provides a comprehensive overview of its characteristics and outlines detailed experimental protocols for its synthesis and potential evaluation as an anti-inflammatory agent. The information herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and structurally related compounds.

Introduction

Aryl ketones are a significant class of organic compounds that form the structural basis of numerous biologically active molecules.[1] Their inherent chemical reactivity and modular nature make them valuable starting materials and intermediates in medicinal chemistry. This compound, with its distinct p-tolyl and hexanoyl moieties, represents a promising, yet underexplored, member of this class. The structural features of this compound suggest potential interactions with biological targets involved in inflammatory pathways, making it a candidate for investigation as a novel anti-inflammatory agent. This guide provides a detailed overview of its synthesis, spectral characterization, and potential biological evaluation.

Chemical Properties and Synthesis

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈O | [2] |

| Molecular Weight | 190.28 g/mol | [2] |

| CAS Number | 1669-33-6 | [3] |

| Appearance | Not specified (likely a liquid or low-melting solid) | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Solubility | Expected to be soluble in organic solvents |

Synthesis via Friedel-Crafts Acylation

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of toluene with hexanoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Figure 1: Reaction scheme for the Friedel-Crafts acylation synthesis of this compound.

Materials:

-

Toluene (anhydrous)

-

Hexanoyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (100 mL). Cool the suspension to 0 °C in an ice bath with stirring.

-

Addition of Reactants: Slowly add a solution of hexanoyl chloride (1.0 equivalent) in anhydrous dichloromethane (50 mL) to the stirred suspension via the addition funnel. After the addition is complete, add toluene (1.5 equivalents) dropwise over 30 minutes.

-

Reaction: After the addition of toluene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid (100 mL). Stir until all the aluminum salts are dissolved.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons of the p-tolyl group and the aliphatic protons of the hexanoyl chain.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | d | 2H | Aromatic protons ortho to the carbonyl group |

| ~7.25 | d | 2H | Aromatic protons meta to the carbonyl group |

| ~2.90 | t | 2H | -CH₂- adjacent to the carbonyl group |

| ~2.40 | s | 3H | Methyl protons of the tolyl group |

| ~1.70 | quint | 2H | -CH₂- |

| ~1.35 | m | 4H | -(CH₂)₂- |

| ~0.90 | t | 3H | Terminal -CH₃ group |

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=O |

| ~143 | Aromatic C (para to methyl) |

| ~135 | Aromatic C (ipso to carbonyl) |

| ~129 | Aromatic C (meta to methyl) |

| ~128 | Aromatic C (ortho to methyl) |

| ~38 | -CH₂- adjacent to C=O |

| ~31 | -CH₂- |

| ~24 | -CH₂- |

| ~22 | -CH₂- |

| ~21 | -CH₃ (tolyl) |

| ~14 | Terminal -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a strong absorption band for the carbonyl group and characteristic bands for the aromatic and aliphatic C-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Strong | Aliphatic C-H stretch |

| ~1685 | Strong | C=O stretch (aryl ketone) |

| ~1600, ~1500 | Medium | Aromatic C=C stretch |

| ~820 | Strong | p-disubstituted benzene C-H bend |

Mass Spectrometry

The mass spectrum would likely show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 190 | Molecular ion [M]⁺ |

| 119 | [CH₃C₆H₄CO]⁺ (acylium ion) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

| 71 | [C₅H₁₁]⁺ |

| 43 | [C₃H₇]⁺ |

Potential Research Applications in Drug Discovery

While specific biological data for this compound is scarce, its structural features suggest potential as a modulator of inflammatory pathways. Aryl ketones are known to interact with various enzymes, and the hexanoyl chain can influence lipophilicity and membrane interactions.

Anti-inflammatory Activity

Inflammation is a complex biological response involving various enzymatic pathways, including the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which lead to the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Aryl ketones have been investigated as inhibitors of these enzymes.

The COX enzymes (COX-1 and COX-2) are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). Inhibition of COX-2 is a major therapeutic strategy for treating inflammation and pain.

Figure 2: Potential inhibition of the cyclooxygenase pathway by this compound.

The 5-lipoxygenase (5-LOX) pathway is responsible for the production of leukotrienes, which are potent mediators of inflammation, particularly in allergic and asthmatic conditions.

Figure 3: Potential inhibition of the lipoxygenase pathway by this compound.

Experimental Protocols for Biological Evaluation

To investigate the potential anti-inflammatory activity of this compound, a series of in vitro assays can be performed.

Principle: This assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin H₂ (PGH₂) by the COX-2 enzyme. The production of PGH₂ can be monitored using a colorimetric or fluorometric probe.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe kit for COX activity

-

This compound (test compound)

-

Celecoxib (positive control)

-

DMSO (vehicle)

-

Assay buffer

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound and celecoxib in DMSO.

-

In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or control at various concentrations.

-

Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Stop the reaction and measure the product formation using a plate reader according to the kit manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Figure 4: Experimental workflow for the in vitro COX-2 inhibition assay.

Principle: This assay measures the ability of a test compound to inhibit the 5-LOX-catalyzed conversion of arachidonic acid to leukotrienes. The product formation can be quantified using a specific assay kit.

Materials:

-

Human recombinant 5-LOX enzyme

-

Arachidonic acid (substrate)

-

5-LOX inhibitor screening assay kit

-

This compound (test compound)

-

Zileuton (positive control)

-

DMSO (vehicle)

-

Assay buffer

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound and Zileuton in DMSO.

-

In a 96-well plate, add the assay buffer, 5-LOX enzyme, and the test compound or control at various concentrations.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding arachidonic acid to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 5-10 minutes).

-

Measure the product formation using a plate reader according to the kit manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Conclusion

This compound represents a readily accessible aryl ketone with potential for development as a novel therapeutic agent. While direct evidence of its biological activity is currently limited, its structural similarity to known enzyme inhibitors suggests that it warrants further investigation, particularly in the context of anti-inflammatory drug discovery. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to explore the chemical and biological properties of this compound. Further studies, including the in vitro and in vivo evaluations proposed, are necessary to elucidate its mechanism of action and therapeutic potential.

References

A Comprehensive Review of 1-(p-Tolyl)hexan-1-one and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(p-Tolyl)hexan-1-one and its diverse analogs represent a class of aromatic ketones that have garnered significant interest in medicinal chemistry. The core structure, consisting of a p-tolyl group attached to a hexan-1-one moiety, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive literature review of this compound and its analogs, detailing their synthesis, chemical properties, and biological activities, with a focus on their potential as antimicrobial and anticancer agents. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of new pharmaceuticals.

Synthesis and Characterization

The synthesis of this compound and its analogs is most commonly achieved through the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a Lewis acid catalyst.

General Experimental Protocol: Friedel-Crafts Acylation

A typical procedure for the synthesis of this compound involves the reaction of toluene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2][3]

Materials:

-

Toluene

-

Hexanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (or another suitable solvent)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

A reaction flask is charged with anhydrous aluminum chloride and dichloromethane under an inert atmosphere (e.g., nitrogen or argon).[2]

-

The mixture is cooled in an ice bath.[2]

-

Hexanoyl chloride, dissolved in dichloromethane, is added dropwise to the stirred suspension.[3]

-

After the addition is complete, a solution of toluene in dichloromethane is added dropwise while maintaining the low temperature.[2]

-

Upon completion of the addition, the reaction mixture is allowed to warm to room temperature and stirred for a specified period.[2]

-

The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[2]

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.[1]

-

The combined organic layers are washed successively with water, sodium bicarbonate solution, and brine.[1][2]

-

The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[1]

-

The crude this compound is then purified, typically by vacuum distillation or column chromatography on silica gel.[1][3]

Experimental Workflow for Friedel-Crafts Acylation

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Characterization

The synthesized compounds are typically characterized by various spectroscopic methods to confirm their structure and purity.

Spectroscopic Data for this compound:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the p-tolyl group (two doublets in the range of δ 7.0-8.0 ppm), a singlet for the methyl group on the tolyl ring (around δ 2.4 ppm), a triplet for the methylene group adjacent to the carbonyl group, multiplets for the other methylene groups of the hexanoyl chain, and a triplet for the terminal methyl group of the hexanoyl chain.

-

¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon (downfield, around δ 200 ppm), signals for the aromatic carbons, the methyl carbon of the tolyl group, and the carbons of the hexanoyl chain.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the region of 1670-1690 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₈O, 190.28 g/mol ).

Biological Activities

Analogs of this compound have demonstrated a range of biological activities, most notably as antimicrobial and anticancer agents.

Antimicrobial Activity

Chalcone derivatives, which are α,β-unsaturated ketones, and other ketone-containing compounds have been investigated for their antimicrobial properties.

Table 1: Antimicrobial Activity of this compound Analogs

| Compound/Analog | Test Organism | MIC (µg/mL) | Reference |

| (E)-1-(3-oxo-3-(p-tolyl)prop-1-en-1-yl)-5,5-diphenylimidazolidine-2,4-dione derivative (SW3) | Escherichia coli | 9.3 ± 0.5 (at 5 µg/mL) | [3] |

| (E)-1-(3-oxo-3-(p-tolyl)prop-1-en-1-yl)-5,5-diphenylimidazolidine-2,4-dione derivative (SW3) | Staphylococcus aureus | 8.4 ± 0.3 (at 5 µg/mL) | [3] |

| (E)-1-(3-oxo-3-(p-tolyl)prop-1-en-1-yl)-5,5-diphenylimidazolidine-2,4-dione derivative (SW6) | Escherichia coli | 9.1 ± 0.4 (at 5 µg/mL) | [3] |

| (E)-1-(3-oxo-3-(p-tolyl)prop-1-en-1-yl)-5,5-diphenylimidazolidine-2,4-dione derivative (SW6) | Pseudomonas aeruginosa | 10.8 ± 0.6 (at 5 µg/mL) | [3] |

| Chalcone derivative 9 | Pseudomonas aeruginosa | 40 | [4] |

| Chalcone derivative 9 | Escherichia coli | 80 | [4] |

| Chalcone derivative 11 | Staphylococcus aureus | 40 | [4] |

| Chalcone derivative 11 | Candida albicans | 80 | [4] |

| Isoxazole-containing chalcone 28 | Staphylococcus aureus | 1 | [5] |

| Isoxazole-containing chalcone 28 | Pseudomonas aeruginosa | 1 | [5] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The broth microdilution method is a widely used technique for determining MIC values.[6][7][8][9]

Materials:

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Test compound stock solution

-

Sterile 96-well microtiter plates

-

Multichannel pipette

Procedure:

-

A serial two-fold dilution of the test compound is prepared in the wells of a 96-well plate using MHB.[8]

-

A standardized bacterial inoculum (typically adjusted to a 0.5 McFarland standard) is prepared and further diluted to the desired final concentration.[9]

-

Each well containing the diluted compound is inoculated with the bacterial suspension.[8]

-

Control wells are included: a positive control (broth with bacteria, no compound) and a negative control (broth only).[8]

-

The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[9]

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]

Experimental Workflow for Broth Microdilution Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Anticancer Activity

Numerous analogs of this compound, particularly those incorporating chalcone and quinazoline scaffolds, have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Table 2: Anticancer Activity of this compound Analogs

| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amide (4j) | Huh7 (Liver) | 1.6 | [10] |

| 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amide (4j) | MCF-7 (Breast) | 3.3 | [10] |

| 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amide (4j) | HCT116 (Colon) | 1.1 | [10] |

| 8-(o-Tolyl)quinazoline derivative (A5) | PD-1/PD-L1 Inhibition | 0.02378 | [11] |

| Chalcone derivative (A14) | MCF-7 (Breast) | 9.795 | [9] |

| Chalcone derivative (25) | MCF-7 (Breast) | 3.44 ± 0.19 | [12] |

| Chalcone derivative (25) | HepG2 (Liver) | 4.64 ± 0.23 | [12] |

| Chalcone derivative (25) | HCT116 (Colon) | 6.31 ± 0.27 | [12] |

| Quinazolinone derivative (101) | L1210 (Leukemia) | 5.8 | [13] |

| Quinazolinone derivative (101) | K562 (Leukemia) | >50% inhibition at 1 µg/mL | [13] |

| Quinazolinone derivative (101) | MCF-7 (Breast) | 0.34 | [13] |

| Quinazolinone derivative (101) | CA46 (Burkitt lymphoma) | 1.0 | [13] |

| Quinazolinone derivative (127) | A549 (Lung) | 12.30 ± 4.12 | [4] |

| Quinazolinone derivative (127) | PC-3 (Prostate) | 17.08 ± 3.61 | [4] |

| Quinazolinone derivative (127) | SMMC-7721 (Liver) | 15.68 ± 1.64 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16][17]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Sterile 96-well plates

Procedure:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[17]

-

The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).[18]

-

Following the incubation period, the medium is removed, and MTT solution is added to each well.

-

The plate is incubated for a few hours (e.g., 4 hours) to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[17]

-

The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Experimental Workflow for MTT Assay

Caption: Workflow for determining the cytotoxicity of a compound using the MTT assay.

Mechanisms of Action

The anticancer activity of this compound analogs, particularly chalcones, is often attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit tubulin polymerization.

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. This can occur through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[2][19][20][21][22]

Apoptosis Signaling Pathway

Caption: A simplified diagram of the intrinsic and extrinsic apoptosis signaling pathways.

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and duplication. Dysregulation of the cell cycle is a hallmark of cancer. Many anticancer compounds, including chalcone analogs, can induce cell cycle arrest, preventing cancer cells from proliferating.[11][23][24][25][26]

Cell Cycle Regulation Pathway

Caption: A simplified diagram of key regulators in the cell cycle pathway.

Inhibition of Tubulin Polymerization

Microtubules are essential components of the cytoskeleton and play a critical role in cell division by forming the mitotic spindle. Chalcones have been shown to inhibit tubulin polymerization, leading to disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately apoptosis.[3][18][27][28][29]

Tubulin Polymerization Inhibition Pathway

Caption: The inhibitory effect of chalcone analogs on tubulin polymerization and cell division.

Conclusion

This compound and its analogs represent a promising class of compounds with significant potential for the development of new antimicrobial and anticancer therapies. The synthetic accessibility of these compounds, primarily through Friedel-Crafts acylation, allows for the generation of diverse libraries for structure-activity relationship studies. The biological data accumulated to date, particularly for chalcone and quinazoline derivatives, highlight their potent inhibitory effects against various microbial pathogens and cancer cell lines. The mechanisms of action, including apoptosis induction, cell cycle arrest, and inhibition of tubulin polymerization, provide a solid foundation for further optimization and development of these compounds as clinical candidates. This technical guide serves as a comprehensive resource to aid researchers in their efforts to harness the therapeutic potential of this versatile chemical scaffold.

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. scribd.com [scribd.com]

- 3. websites.umich.edu [websites.umich.edu]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 7. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Novel Chalcone Derivatives: Anti-Breast Cancer Activity Evaluation and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]